BMS-599626 Hydrochloride

Vue d'ensemble

Description

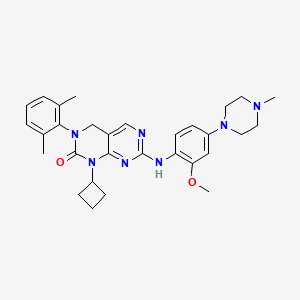

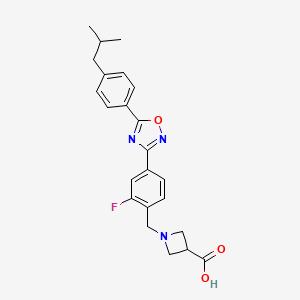

BMS-599626 Hydrochloride, also known as AC480 Hydrochloride, is a selective and orally bioavailable HER1 and HER2 inhibitor . It has IC50s of 20 and 30 nM for HER1 and HER2, respectively . It is less potent to HER4 (IC50=190 nM) and shows more than 100-fold selectivity over VEGFR2, c-Kit, Lck, MEK .

Molecular Structure Analysis

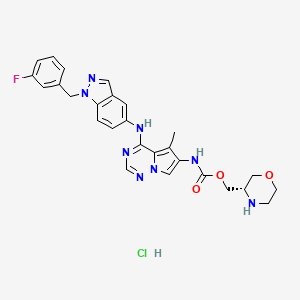

The molecular formula of BMS-599626 Hydrochloride is C27H28ClFN8O3 .Chemical Reactions Analysis

BMS-599626 Hydrochloride inhibits human epidermal growth factor receptors (HER) HER1, HER2, and HER4, thereby inhibiting the proliferation of tumor cells that overexpress these receptors .Physical And Chemical Properties Analysis

The molecular weight of BMS-599626 Hydrochloride is 567.01 .Applications De Recherche Scientifique

Application in Cancer Research

Specific Scientific Field

The specific scientific field is Cancer Research , particularly focusing on solid tumors that overexpress HER1 (EGFR) and HER2 kinases .

Comprehensive and Detailed Summary of the Application

BMS-599626 Hydrochloride is a potent and highly selective inhibitor of HER1 (EGFR) and HER2 kinases . It has been used in preclinical studies for its anti-tumor efficacy . The compound inhibits the proliferation of tumor cell lines that express moderate to high levels of each or both of the two receptor kinases .

Detailed Description of the Methods of Application or Experimental Procedures

The compound BMS-599626 Hydrochloride has been tested in preclinical models for its anti-tumor efficacy . It inhibits both HER1 and HER2 kinase activity and the formation of HER1/HER2 heterodimer . The compound was administered orally in these models .

Thorough Summary of the Results or Outcomes Obtained

BMS-599626 Hydrochloride has shown significant anti-tumor efficacy in multiple HER1- and HER2-dependent xenograft models . Tumor growth inhibition correlates with inhibition of receptor signaling in the treated tumors . The compound has excellent oral bioavailability in multiple species and efficacy in xenograft models was achieved with once-daily oral dosing .

Application in Ovarian Cancer Research

Specific Scientific Field

The specific scientific field is Ovarian Cancer Research .

Comprehensive and Detailed Summary of the Application

BMS-599626 Hydrochloride has been used in studies focusing on ovarian cancer, specifically on OV202 cells . The compound has been shown to significantly inhibit cell proliferation and enhance cell apoptosis by inhibiting HER .

Detailed Description of the Methods of Application or Experimental Procedures

In studies with OV202 cells, BMS-599626 was administered to the cells and its effects on cell proliferation and apoptosis were observed . The compound was also tested in a mouse model with Sal2 tumor cells xenograft .

Thorough Summary of the Results or Outcomes Obtained

Treatment of OV202 cells with BMS-599626 significantly inhibited cell proliferation and enhanced cell apoptosis . In the mouse model with Sal2 tumor cells xenograft, oral administration of BMS-599626 inhibited Sal2 cells growth in a dose-dependent manner and significantly delayed tumor growth at the concentration of 60 mg/kg .

Application in HER-Expressing Cancer Cell Research

Specific Scientific Field

The specific scientific field is HER-Expressing Cancer Cell Research .

Comprehensive and Detailed Summary of the Application

BMS-599626 Hydrochloride has been used in studies focusing on HER-expressing cancer cells, including HER2-overexpressing breast cancer lines . The compound has been shown to inhibit the proliferation of these cells .

Detailed Description of the Methods of Application or Experimental Procedures

In studies with HER-expressing cancer cells, BMS-599626 was administered to the cells and its effects on cell proliferation were observed .

Thorough Summary of the Results or Outcomes Obtained

BMS-599626 Hydrochloride inhibited the proliferation of several HER-expressing cancer cell lines, but did not affect the proliferation rate of HER-negative cancer cell lines .

Safety And Hazards

In a phase I safety, pharmacokinetic, and pharmacodynamic trial of BMS-599626, dose-limiting toxic effects were reported at 660 mg/day (grade 3 elevation of hepatic transaminases [two patients] and QTc interval prolongation [one patient]), therefore the recommended maximum tolerated dose was 600 mg/day . The most frequent drug-related toxic effects were diarrhea (30% of patients), anorexia (13%), asthenia (30%), and cutaneous toxic effects, including skin rash (30%) .

Orientations Futures

BMS-599626 Hydrochloride is currently being investigated in patients with advanced solid malignancies . The findings of a study show that BMS-599626 Hydrochloride, at concentrations as low as 300 nM, antagonizes ABCG2-mediated MDR . The results demonstrate that BMS-599626 Hydrochloride increases the sensitivity of ABCG2-overexpressing cells to substrate chemotherapeutic drugs .

Propriétés

IUPAC Name |

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN8O3.ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);1H/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUSSRGSHIJMMN-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClFN8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677373 | |

| Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BMS-599626 Hydrochloride | |

CAS RN |

873837-23-1 | |

| Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.